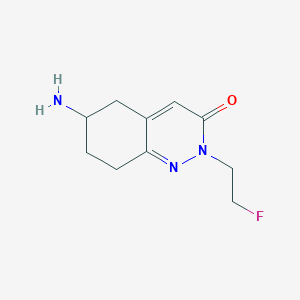

6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

CAS No.: 2092728-18-0

Cat. No.: VC3188673

Molecular Formula: C10H14FN3O

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092728-18-0 |

|---|---|

| Molecular Formula | C10H14FN3O |

| Molecular Weight | 211.24 g/mol |

| IUPAC Name | 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3-one |

| Standard InChI | InChI=1S/C10H14FN3O/c11-3-4-14-10(15)6-7-5-8(12)1-2-9(7)13-14/h6,8H,1-5,12H2 |

| Standard InChI Key | JCAWRCRYNHVIIU-UHFFFAOYSA-N |

| SMILES | C1CC2=NN(C(=O)C=C2CC1N)CCF |

| Canonical SMILES | C1CC2=NN(C(=O)C=C2CC1N)CCF |

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Identification

6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is identified by CAS Number 2092728-18-0 . This compound belongs to the tetrahydrocinnolin class of heterocyclic compounds, featuring a partially hydrogenated cinnoline ring system. The compound incorporates several key functional groups that define its chemical identity, including a fluoroethyl substituent at position 2, an amino group at position 6, and a ketone functionality at position 3.

Table 1: Chemical Identity Parameters of 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

| Parameter | Information |

|---|---|

| Common Name | 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one |

| CAS Number | 2092728-18-0 |

| Molecular Formula | C10H14FN3O (estimated by comparison with related structures) |

| IUPAC Name | 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3-one |

| Chemical Classification | Tetrahydrocinnoline derivative |

Structural Features and Molecular Architecture

The molecular architecture of 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one consists of several distinctive structural elements:

-

A tetrahydrocinnolin scaffold (5,6,7,8-tetrahydrocinnolin) forming the core bicyclic structure

-

A 2-fluoroethyl group (-CH2CH2F) at position 2, replacing a hydrogen atom

-

An amino group (-NH2) at position 6 of the partially saturated ring

-

A ketone function (C=O) at position 3, creating a lactam functionality

The designation "3(2H)-one" indicates that this is a lactam derivative where the carbonyl group is at position 3, and the hydrogen at position 2 has been substituted with the 2-fluoroethyl group. The presence of the fluorine atom in the 2-fluoroethyl group is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to modify drug properties.

Comparative Analysis with Related Compounds

Structural Comparison with Tetrahydrocinnoline Derivatives

Understanding the structural relationship between 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one and similar compounds provides valuable context for its potential chemical and biological properties. The table below presents a comparative analysis of this compound with a structurally related tetrahydrocinnoline derivative.

Table 2: Structural Comparison with Related Tetrahydrocinnoline Derivatives

| Compound | Substituent at Position 2 | Molecular Formula | Molecular Weight | Key Distinguishing Features |

|---|---|---|---|---|

| 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one | 2-fluoroethyl | C10H14FN3O (est.) | ~211 g/mol (est.) | Contains fluorine atom in ethyl chain |

| 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one | isopentyl | C13H21N3O | 235.33 g/mol | Longer alkyl chain (isopentyl) without fluorine |

The primary structural difference between these compounds is the substitution at position 2, where 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one features a 2-fluoroethyl group compared to the isopentyl group in its analog. This fluorination likely confers distinct physicochemical properties, potentially affecting lipophilicity, metabolic stability, and binding interactions.

Relationship to Other Heterocyclic Systems

The tetrahydrocinnolin structure in 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one shares certain similarities with other nitrogen-containing heterocycles, such as tetrahydroquinazolines and tetrahydropteridines, which have established medicinal chemistry applications.

Tetrahydroquinazolines, for example, can be synthesized through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in excellent yields . While tetrahydrocinnolines feature a different connectivity pattern in their heterocyclic framework, similar synthetic principles might be applicable.

Similarly, compounds like (6R)-2-amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one represent related heterocyclic systems with somewhat similar partially saturated structures and amine functionalities , though with different ring systems.

Physical and Chemical Properties

Predicted Physicochemical Characteristics

Based on structural analysis and comparison with similar heterocyclic compounds, the following physicochemical properties can be predicted for 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one:

Table 3: Predicted Physicochemical Properties

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Physical State | Crystalline solid at room temperature | Common for similar heterocyclic compounds |

| Solubility | Likely soluble in polar organic solvents (DMF, DMSO); limited water solubility | Based on functional groups present |

| Stability | Relatively stable at room temperature; sensitive to strong oxidizing/reducing agents | Based on functional groups present |

| Acidity/Basicity | Weakly basic due to amino group; weakly acidic N-H in the lactam | Analysis of functional groups |

Chemical Reactivity Profile

The chemical reactivity of 6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is likely determined by its key functional groups:

-

Primary Amine Reactivity: The amino group at position 6 can participate in typical amine reactions including:

-

Acylation to form amide derivatives

-

Reductive amination with aldehydes and ketones

-

Diazotization followed by various transformations

-

-

Lactam Functionality: The 3(2H)-one group may undergo:

-

Hydrolysis under acidic or basic conditions

-

Reduction to form the corresponding amine

-

Nucleophilic addition reactions

-

-

Fluoroethyl Group: The C-F bond is generally stable but may participate in:

-

Elimination reactions under strong basic conditions

-

Nucleophilic substitution (though typically requiring harsh conditions)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume